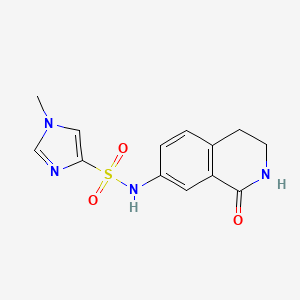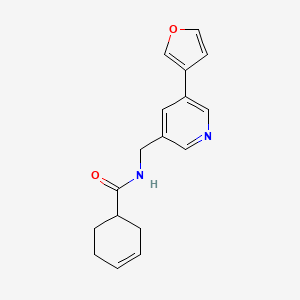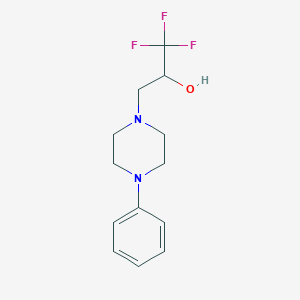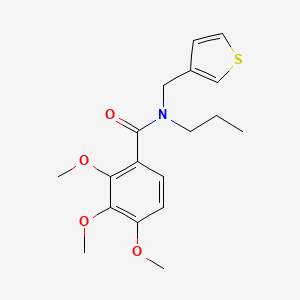
1-methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-imidazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-imidazole-4-sulfonamide, also known as MI-2, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. MI-2 belongs to the class of imidazole-based sulfonamides and has shown promising results in various scientific research applications.
Aplicaciones Científicas De Investigación
Catalyst in Organic Synthesis
This compound has shown promise as a catalyst in the synthesis of various organic molecules. For instance, it has been utilized in the one-pot synthesis of polyhydroquinoline derivatives, demonstrating its efficiency as a reusable catalyst in promoting reactions under solvent-free conditions for high-yield products over short reaction times (Khaligh, 2014). This indicates its potential in green chemistry applications, where the use of halogen-free and environmentally benign catalysts is prioritized.
Synthesis of Imidazoisoquinolines
The compound has been involved in the efficient synthesis of imidazo[2,1-a]isoquinolines, compounds known for their anti-inflammatory, antirhinoviral, and antiulcer properties. These syntheses often involve cyclization reactions that highlight the compound's role in facilitating complex chemical transformations, leading to biologically active molecules (Hou et al., 2004).
Development of Sulfonamide Hybrids
Research has also explored the development of sulfonamide-based hybrid compounds, where the target compound's sulfonamide group plays a crucial role. These hybrids have shown a wide range of pharmacological activities, including antibacterial, anti-carbonic anhydrase, and antitumor effects. The versatility of sulfonamides in forming hybrids underscores the potential of incorporating the target compound into novel therapeutic agents (Ghomashi et al., 2022).
Antioxidant and Fluorescent Properties
The compound has been used in the synthesis of N-formyl derivatives linked to 1,4-benzoquinone, showcasing not only its catalytic prowess but also the resulting products' antioxidant and fluorescent properties. This suggests its utility in creating functional materials with potential applications in sensing, imaging, and oxidative stress modulation (Ramya et al., 2017).
Antibacterial Agent Degradation
Interestingly, research involving the target compound has contributed to understanding the degradation pathways of sulfonamide antibiotics in environmental contexts. This includes studies on microbial strategies to eliminate such antibiotics, which are crucial for addressing the persistence of these compounds in the environment and their role in propagating antibiotic resistance (Ricken et al., 2013).
Propiedades
IUPAC Name |
1-methyl-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)imidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-17-7-12(15-8-17)21(19,20)16-10-3-2-9-4-5-14-13(18)11(9)6-10/h2-3,6-8,16H,4-5H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGGXAWIBXJBBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NC2=CC3=C(CCNC3=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2783581.png)
![[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2783582.png)


![5-((3-Methylbenzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2783590.png)
![1-(benzo[d]oxazol-2-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2783592.png)
![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2783593.png)

![4-methyl-1-phenyl-6-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2783595.png)
![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-fluorobenzamide](/img/structure/B2783597.png)

![3-Cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2783600.png)

![2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2783603.png)